Ethyl 2-(benzyl{2-[(tert-butoxycarbonyl)amino]-2-methylpropyl}amino)acetate
Description
Ethyl 2-(benzyl{2-[(tert-butoxycarbonyl)amino]-2-methylpropyl}amino)acetate is a complex organic compound . It is related to benzyl 2-(benzyl{2-[(tert-butoxycarbonyl)amino]ethyl}amino)acetate . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of amines with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . In some cases, the reaction is carried out under aqueous conditions . The Boc group can be added to amines under these conditions .Molecular Structure Analysis
The molecular structure of similar compounds like Ethyl 2-(benzyl(tert-butoxycarbonyl)amino)acetate has been analyzed . The InChI code for this compound is 1S/C16H23NO4/c1-5-20-14(18)12-17(15(19)21-16(2,3)4)11-13-9-7-6-8-10-13/h6-10H,5,11-12H2,1-4H3 .Chemical Reactions Analysis
The Boc group in the compound can be deprotected under mild acidic conditions to form the free amine . This is a key step in the synthesis of peptides . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the compound C23H23NO6 has a monoclinic crystal structure with specific dimensions .Properties
IUPAC Name |
ethyl 2-[benzyl-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4/c1-7-25-17(23)14-22(13-16-11-9-8-10-12-16)15-20(5,6)21-18(24)26-19(2,3)4/h8-12H,7,13-15H2,1-6H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHYFKWBATZBJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)CC(C)(C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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